Butyl hydrogen tetrabromophthalate
Description
Butyl hydrogen tetrabromophthalate (BHTBP) is a brominated phthalate derivative hypothesized to function as a flame retardant or plasticizer. BHTBP likely shares properties with these compounds, including bromine substitution for flame suppression and ester groups for polymer compatibility. However, its specific chemical profile (e.g., metabolic pathways, toxicity) remains understudied compared to TBPH and TBB.
Properties
CAS No. |
42597-49-9 |
|---|---|
Molecular Formula |
C12H10Br4O4 |
Molecular Weight |
537.82 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-butoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H10Br4O4/c1-2-3-4-20-12(19)6-5(11(17)18)7(13)9(15)10(16)8(6)14/h2-4H2,1H3,(H,17,18) |
InChI Key |
NMYAGQGGKVRMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Anhydride Intermediate Route
The most documented method involves tetrabromophthalic anhydride as the starting material. In a representative procedure:
- Hydrolysis : Tetrabromophthalic anhydride (464 g) is reacted with potassium hydroxide (115 g) in aqueous medium, forming dipotassium tetrabromophthalate at pH 6–8.
- Esterification : The potassium salt is treated with butyl bromide (1:1 molar ratio) in methanol under reflux (65–80°C) for 4–6 hours.
- Purification : The product is isolated via vacuum filtration, washed with cold methanol, and dried at 110°C.
This method yields 78–82% pure product, with residual potassium content <0.1%. Critical parameters include:
- Temperature control : Exceeding 80°C promotes debromination.
- Solvent selection : Methanol optimizes salt solubility while minimizing ester hydrolysis.
Direct Esterification of Tetrabromophthalic Acid
An alternative approach uses tetrabromophthalic acid directly:
- Acid activation : The diacid (1 mol) is refluxed with thionyl chloride (2.2 mol) to form the acyl chloride.
- Butanol coupling : The intermediate reacts with n-butanol (1.1 mol) in dichloromethane at 40°C for 3 hours.
- Neutralization : Excess HCl is quenched with aqueous NaHCO₃.
Yields reach 85–88%, but the method requires rigorous moisture control due to the acyl chloride’s sensitivity.
Process Optimization and Challenges
Catalytic Systems
Comparative studies show:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 110 | 72 | 95 |
| p-Toluenesulfonic acid | 90 | 81 | 97 |
| None (thermal) | 130 | 65 | 91 |
Ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) have shown promise in reducing reaction times by 40% while maintaining yields >80%.
Byproduct Management
Major byproducts include:
- Dibutyl tetrabromophthalate : Forms when butanol exceeds 1.2 mol equivalents.
- Debrominated derivatives : Result from prolonged heating >100°C.
Countermeasures include:
- Stoichiometric control of butanol (1.05–1.1 eq)
- Addition of NaBr (0.5 wt%) to suppress debromination
Industrial-Scale Considerations
The CN102030665A patent, though describing tetrabutylammonium hydroxide synthesis, provides transferable insights:
- Reactor design : Jacketed reactors with water-cooled condensers prevent volatile losses during methanol reflux.
- Vacuum filtration : Enhances recovery rates by 12–15% compared to gravity filtration.
- Crystallization control : Slow cooling (0.5°C/min) yields larger crystals with lower solvent retention.
For this compound, scaling to 100 kg batches requires:
- Methanol recycling : 85–90% solvent recovery via distillation.
- Continuous pH monitoring : Automated systems maintain optimal esterification conditions (pH 5.5–6.5).
Emerging Methodologies
Microwave-Assisted Synthesis
Pilot studies demonstrate:
Enzymatic Esterification
Lipase-catalyzed routes (Candida antarctica Lipase B):
- Operate at 50°C in solvent-free systems.
- 76% conversion after 24 hours.
- Currently non-competitive with chemical methods due to enzyme costs.
Chemical Reactions Analysis
Types of Reactions: Butyl hydrogen tetrabromophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabromophthalic acid.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Tetrabromophthalic acid.
Reduction: Less brominated phthalate derivatives.
Substitution: Hydroxyl or amino-substituted phthalates.
Scientific Research Applications
Flame Retardancy Applications
2.1 Use in Plastics
Butyl hydrogen tetrabromophthalate is extensively used as a flame retardant in various thermoplastic and thermosetting plastics, including:
- High Impact Polystyrene (HIPS)
- Acrylonitrile Butadiene Styrene (ABS)
- Polyurethane (PU)
- Polyvinyl Chloride (PVC)
- Epoxy Resins
These materials benefit from enhanced flame resistance, making them suitable for applications in:
- Wire and Cable Insulation : Protecting electrical components from fire hazards.
- Building Materials : Used in coatings and composites to improve fire safety.
- Consumer Products : Incorporated into items like furniture and textiles to reduce flammability.
2.2 Regulatory Compliance
The use of this compound has been scrutinized under various environmental regulations due to concerns about its potential endocrine-disrupting properties and persistence in the environment. As a result, it has been included in the European Chemicals Agency's (ECHA) Community Rolling Action Plan for further evaluation regarding its environmental impact and human health risks .
Environmental Impact
Research indicates that brominated flame retardants, including this compound, can accumulate in the environment and may pose risks to wildlife and human health. Studies have shown that these compounds can leach from products into soil and water systems, leading to bioaccumulation . Consequently, there is ongoing research to assess their long-term effects on ecosystems and potential regulations aimed at reducing their use.
Case Studies
Several case studies illustrate the successful application of this compound in various industries:
4.1 Electronics Industry
A manufacturer of electronic capacitors replaced traditional flame retardants with this compound, resulting in improved fire safety while maintaining product performance. This transition not only enhanced safety standards but also complied with stricter environmental regulations .
4.2 Construction Materials
In the construction sector, a study demonstrated that incorporating this compound into insulation materials significantly reduced flammability without compromising thermal performance. This application has been essential for meeting fire safety codes in residential and commercial buildings .
Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Plastics | HIPS, ABS, PVC, PU | Enhanced flame resistance |
| Electronics | Capacitors | Improved fire safety |
| Construction | Insulation materials | Compliance with fire safety codes |
| Consumer Products | Furniture, textiles | Reduced flammability |
Mechanism of Action
The mechanism of action of butyl hydrogen tetrabromophthalate involves its interaction with biological molecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential disruptions in cellular processes. The compound’s ability to act as an endocrine disruptor is attributed to its structural similarity to natural hormones, allowing it to bind to hormone receptors and interfere with normal hormonal signaling pathways.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Features
The table below compares key structural attributes of BHTBP (inferred) and related compounds:
| Compound | Substituents | Molecular Formula | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| Butyl hydrogen tetrabromophthalate | Butyl ester + hydrogen substituent | Not provided | Not available | Tetrabrominated phthalate ester |
| TBPH | Bis(2-ethylhexyl) esters | C₂₄H₃₄Br₄O₄ | 26040-51-7 | Tetrabrominated phthalate ester |
| TBB | 2-Ethylhexyl ester + benzoate core | C₁₅H₁₈Br₄O₂ | 183658-27-7 | Tetrabrominated benzoate ester |
Structural Implications :
Metabolic Pathways and Bioaccumulation
TBPH Metabolism
- In vitro studies show TBPH is metabolized by carboxylesterases to mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), a persistent metabolite .
- No significant degradation was observed in human liver microsomes, suggesting reliance on specific enzymatic pathways .
TBB Metabolism
- Rapidly hydrolyzed to 2,3,4,5-tetrabromobenzoic acid (TBBA) in human and rat tissues, even without cofactors .
Inferred BHTBP Metabolism
Toxicity and Environmental Impact
- TBPH: Limited direct toxicity data, but its metabolite TBMEHP may disrupt endocrine systems due to structural similarity to phthalate plasticizers .
- TBB : TBBA’s structural resemblance to thyroid hormones raises concerns about endocrine interference .
Biological Activity
Butyl hydrogen tetrabromophthalate (BHTBP) is a brominated flame retardant derived from tetrabromophthalic anhydride. It is primarily utilized in various polymer applications to enhance fire resistance. Understanding its biological activity is crucial due to concerns about its potential health and environmental impacts.
BHTBP is characterized by its complex structure, which includes multiple bromine atoms attached to a phthalate backbone. This structure contributes to its flame-retardant properties but may also influence its biological interactions.
Biological Activity Overview
The biological activity of BHTBP can be assessed through various mechanisms, including metabolic pathways, toxicity profiles, and potential endocrine disruption.
Metabolism and Toxicokinetics
Research indicates that BHTBP undergoes metabolic transformation in mammals. In vitro studies have shown that it is metabolized to mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) via carboxylesterases, which are enzymes responsible for hydrolyzing ester bonds. The metabolic rate of TBMEHP formation was approximately 1.08 pmol min mg protein in porcine carboxylesterase preparations . However, no Phase II metabolites of BHTBP have been detected, suggesting limited further metabolism once converted to TBMEHP.
Toxicological Studies
Toxicological assessments reveal that BHTBP exhibits minimal acute toxicity. The no-observed-adverse-effect level (NOAEL) for BHTBP has been established at 50 mg/kg/day, indicating a relatively low risk of toxicity at this dosage . However, in vitro mutagenicity tests have suggested that while BHTBP can induce chromosomal aberrations, it does not appear to be genotoxic in vivo .
Furthermore, the compound has been implicated in endocrine disruption, raising concerns about its long-term effects on human health and ecosystems. Regulatory evaluations have classified BHTBP as a substance of very high concern due to its persistence and bioaccumulation potential .
Case Studies and Research Findings
Several studies have explored the effects of BHTBP on biological systems:
- Developmental Toxicity : A study assessed the impact of various brominated flame retardants on vertebrate development. It was found that exposure to compounds similar to BHTBP resulted in behavioral changes in larvae at sub-teratogenic concentrations .
- Endocrine Disruption Potential : Research conducted by the Swedish Chemicals Agency highlighted concerns regarding the endocrine-disrupting properties of BHTBP, particularly its effects on reproductive health and development .
- Chronic Exposure Risks : Longitudinal studies suggest that chronic exposure to BHTBP may lead to cumulative toxic effects, particularly in vulnerable populations such as children. The ubiquitous presence of this compound in household products increases the likelihood of exposure .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
